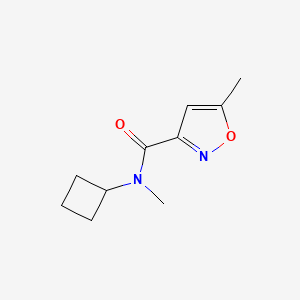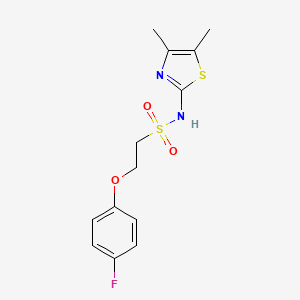![molecular formula C16H15N3O3S B2735785 N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-68-5](/img/structure/B2735785.png)
N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring fused with a pyrimidine ring. The specific compound you mentioned also has a methoxyphenyl group and an ethyl group attached, which could potentially affect its properties and biological activity.
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .
Chemical Reactions Analysis
Thiazolopyrimidines can undergo various chemical reactions depending on the substituents present. For example, they can undergo acylation reactions .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have developed methods for the synthesis of thiazolopyrimidines, including N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and their structural characterization. These compounds are synthesized through various chemical reactions involving key precursors and catalysts, leading to a wide range of derivatives with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The structural elucidation of these compounds is typically achieved through spectral analysis, including IR, NMR, and MS, providing insights into their molecular configurations and potential reactivity patterns.
Biological Activities
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazolopyrimidines. For instance, novel derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, showing promising antimicrobial activities (El‐Kazak & Ibrahim, 2013). These findings suggest that thiazolopyrimidines, including the compound , could serve as potential leads for the development of new antimicrobial agents.
Anticancer Activity
The cytotoxic effects of thiazolopyrimidines against various cancer cell lines have been investigated, revealing that some derivatives exhibit significant cytotoxic activities. This highlights the potential of these compounds in anticancer research and therapy (Hassan, Hafez, & Osman, 2014). The mechanisms underlying their cytotoxic effects could involve interaction with cellular targets or pathways critical for cancer cell survival and proliferation.
Mécanisme D'action
The mechanism of action of a compound depends on its biological activity. Thiazolopyrimidines have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The exact mechanism of action would depend on the specific biological activity and the target of the compound.
Orientations Futures
Thiazolopyrimidines are a promising class of compounds for drug discovery due to their diverse biological activities . Future research could focus on synthesizing new thiazolopyrimidine derivatives and testing their biological activities. Additionally, more studies are needed to understand the mechanisms of action of these compounds.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-16-19(15(13)21)8-9-23-16/h2-5,8-10H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLYRDWFOBYRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735709.png)
![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
![3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2735711.png)
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)


![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)
![2-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2735717.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)

